DNA-PK-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

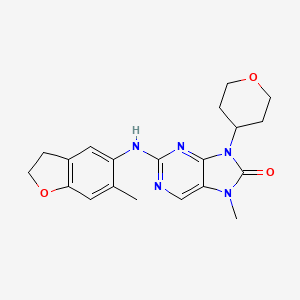

Molecular Formula |

C20H23N5O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

7-methyl-2-[(6-methyl-2,3-dihydro-1-benzofuran-5-yl)amino]-9-(oxan-4-yl)purin-8-one |

InChI |

InChI=1S/C20H23N5O3/c1-12-9-17-13(3-8-28-17)10-15(12)22-19-21-11-16-18(23-19)25(20(26)24(16)2)14-4-6-27-7-5-14/h9-11,14H,3-8H2,1-2H3,(H,21,22,23) |

InChI Key |

YNVBHLOVVXSCCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCO2)C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to DNA-PK-IN-2 (NU7026): A Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective DNA-dependent protein kinase (DNA-PK) inhibitor, commonly known as DNA-PK Inhibitor II or NU7026. This document details its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to DNA-PK and the Role of NU7026

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4][5][6][7] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[1][2][4][5] By phosphorylating various downstream targets, DNA-PK facilitates the recruitment of other repair factors to the site of damage, ultimately leading to the ligation of the broken DNA strands.[1][8]

Given its central role in DNA repair, inhibiting DNA-PK has emerged as a promising therapeutic strategy, particularly in oncology. By blocking the NHEJ pathway, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[3][4][9][10] NU7026 is a potent and selective, ATP-competitive inhibitor of DNA-PK.[9][11] It has been extensively used as a research tool to probe the function of DNA-PK and to validate it as a therapeutic target.

Quantitative Data for NU7026

The following table summarizes the key quantitative data for NU7026, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Target/Condition | Reference |

| IC50 | 0.23 µM (230 nM) | DNA-PK | [9][11][12][13][14][15] |

| IC50 | 13 µM | PI3K | [12][14] |

| IC50 | >100 µM | ATM | |

| IC50 | >100 µM | ATR | |

| Selectivity | ~60-fold selective for DNA-PK over PI3K | - | [14][15] |

| Cellular Effect | Potentiates ionizing radiation cytotoxicity | DNA-PK proficient cells | [12] |

| Cellular Effect | Synergistically sensitizes cells to Chlorambucil | I83 cells | [12] |

| Cellular Effect | Enhances G2/M cell cycle arrest and apoptosis | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NU7026.

In Vitro DNA-PK Kinase Assay

This assay measures the direct inhibitory effect of NU7026 on the enzymatic activity of DNA-PK.

Principle: The assay quantifies the phosphorylation of a substrate peptide by DNA-PK in the presence of ATP. The amount of phosphorylation is measured, often using radioactive ATP ([γ-³²P]ATP) or through antibody-based detection of the phosphorylated substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified DNA-PK enzyme, a suitable substrate (e.g., a p53-derived peptide), and a buffer containing MgCl₂, KCl, and DTT.[13]

-

Inhibitor Addition: Add varying concentrations of NU7026 (typically dissolved in DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (including [γ-³²P]ATP) and a 30-mer double-stranded DNA oligonucleotide to activate DNA-PK.[13]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the free ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for DNA Double-Strand Break Repair (γH2AX Staining)

This assay assesses the ability of NU7026 to inhibit the repair of DNA double-strand breaks in a cellular context.

Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated form accumulates at the sites of DNA damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy. An increase in the number and persistence of γH2AX foci in cells treated with a DNA-damaging agent and an inhibitor, compared to the agent alone, indicates inhibition of DNA repair.

Methodology:

-

Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic drug) in the presence or absence of NU7026.

-

Fixation and Permeabilization: At various time points after treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Image Analysis: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. Capture images and quantify the number of foci per cell using image analysis software.

-

Data Analysis: Compare the number and persistence of γH2AX foci in cells treated with the DNA-damaging agent alone versus those co-treated with NU7026.

Clonogenic Survival Assay

This assay evaluates the long-term effect of NU7026 on the reproductive viability of cells following exposure to a DNA-damaging agent.

Principle: The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony. A decrease in the number of colonies formed by cells treated with a DNA-damaging agent and an inhibitor, compared to the agent alone, indicates that the inhibitor enhances the cytotoxic effect of the agent.

Methodology:

-

Cell Seeding: Seed a known number of cells into culture dishes and allow them to attach.

-

Treatment: Treat the cells with a DNA-damaging agent (e.g., a range of doses of ionizing radiation) with or without a fixed concentration of NU7026.

-

Incubation: After treatment, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the dose of the DNA-damaging agent to generate survival curves and determine the dose enhancement factor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating NU7026.

Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway.

Caption: Experimental workflow for the characterization of NU7026.

Caption: Logical relationship of NU7026's mechanism of action.

References

- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. oncotarget.com [oncotarget.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. aacrjournals.org [aacrjournals.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. DNA-PK Inhibitor II - CAS 154447-35-5 - Calbiochem | 260961 [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. DNA-PK | TargetMol [targetmol.com]

- 15. selleckchem.com [selleckchem.com]

Investigating DNA-PK-IN-2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. In many cancers, the upregulation of DNA-PK is a key factor in resistance to therapies that induce DNA damage, such as radiation and certain chemotherapies. Consequently, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments. DNA-PK-IN-2 is a novel and highly potent inhibitor of DNA-PK. This technical guide provides a comprehensive overview of the investigation of this compound and similar inhibitors in cancer cell lines, including quantitative data for context, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

While specific data on this compound in various cancer cell lines is limited in publicly available literature, its exceptional potency against the DNA-PK enzyme has been documented. A patent describing a novel furan derivative, identified as this compound, reports a half-maximal inhibitory concentration (IC50) of 0.03 nM in an ADP-Glo biochemical assay. This positions this compound among the most potent DNA-PK inhibitors described to date.

Due to the limited availability of further specific data for this compound, this guide will also leverage data from other well-characterized DNA-PK inhibitors to provide a comprehensive and practical framework for its investigation.

Data Presentation: Potency of DNA-PK Inhibitors

To contextualize the high potency of this compound, the following table summarizes the IC50 values of several other notable DNA-PK inhibitors against the enzyme and in various cancer cell lines. This comparative data is essential for designing experiments and interpreting results.

| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | Assay Type |

| This compound | DNA-PK | 0.03 | - | Biochemical (ADP-Glo) |

| NU7441 | DNA-PK | 13 - 14 | B-cell chronic lymphocytic leukemia (CLL), Breast, NSCLC, Colorectal Carcinoma | Varies |

| PI3K | >100,000 | - | Biochemical | |

| mTOR | >100,000 | - | Biochemical | |

| AZD7648 | DNA-PK | 0.6 | Soft-Tissue Sarcoma Cell Lines | Cell Viability |

| CC-115 | DNA-PK | 13 | HSC4 (Head and Neck) | Cell Viability |

| mTOR | 23 | CAL33 (Head and Neck) | Cell Viability | |

| KU-0060648 | DNA-PK | 5 | Various | Varies |

| PI3K | Inhibitory Activity | - | Biochemical | |

| M3814 (Peposertib) | DNA-PK | 2.3 | Various | Biochemical |

| VX-984 | DNA-PK | Not Reported | Various | Cell-based |

Signaling Pathways and Experimental Workflows

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in the NHEJ pathway. The following diagram illustrates the key steps of this process and the point of inhibition by DNA-PK inhibitors like this compound.

Figure 1. DNA-PK signaling pathway in NHEJ and inhibition by this compound.

General Experimental Workflow for Characterizing DNA-PK Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical investigation of a novel DNA-PK inhibitor in cancer cell lines.

Figure 2. A generalized experimental workflow for DNA-PK inhibitor evaluation.

Experimental Protocols

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

DNA-PK Kinase Enzyme System (e.g., Promega)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega)

-

This compound or other inhibitors

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control.

-

Add 2 µL of a mixture containing the DNA-PK enzyme and the substrate/ATP mix.

-

Incubate the reaction at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol is used to assess the inhibition of DNA-PK autophosphorylation in cells, a key marker of target engagement.

Materials:

-

Cancer cell lines of interest

-

This compound

-

DNA-damaging agent (e.g., etoposide or ionizing radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Induce DNA damage by treating with etoposide (e.g., 10 µM) for 1 hour or by exposing to ionizing radiation (e.g., 5-10 Gy) and allowing to recover for 1 hour.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for quantification.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell lines

-

This compound

-

DNA-damaging agent (e.g., doxorubicin or ionizing radiation)

-

CellTiter-Glo® Reagent

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a matrix of concentrations of this compound and the DNA-damaging agent.

-

Incubate for 72-96 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves. Combination effects can be analyzed using software like CompuSyn to determine synergy.

Immunofluorescence for γH2AX

This assay is used to visualize and quantify DNA double-strand breaks. Inhibition of DNA-PK is expected to lead to the persistence of γH2AX foci after DNA damage.

Materials:

-

Cancer cell lines grown on coverslips or in imaging plates

-

This compound

-

DNA-damaging agent

-

4% paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound followed by a DNA-damaging agent as in the Western blot protocol.

-

Allow cells to recover for different time points (e.g., 1, 4, 24 hours).

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash and incubate with the fluorescent secondary antibody for 1 hour in the dark.

-

Wash and mount the coverslips with a mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

This compound is an exceptionally potent inhibitor of DNA-PK, representing a valuable tool for cancer research and a potential candidate for therapeutic development. While detailed cellular characterization of this compound is not yet widely published, the protocols and comparative data provided in this guide offer a robust framework for its investigation. By systematically evaluating its effects on DNA-PK signaling, DNA repair, and cancer cell viability, researchers can elucidate the full potential of this and other next-generation DNA-PK inhibitors. The provided diagrams and methodologies are intended to facilitate the design and execution of these critical studies, ultimately advancing our understanding of DNA-PK's role in cancer and the development of more effective cancer therapies.

Preliminary Studies of DNA-PK Inhibitors in Radiosensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3][4] Inhibition of DNA-PK represents a promising strategy to enhance the efficacy of radiotherapy by preventing cancer cells from repairing radiation-induced DNA damage, thereby leading to increased cell death.[4][5][6] This technical guide provides an in-depth overview of the preliminary studies on DNA-PK inhibitors as radiosensitizing agents. While this report was initially aimed at a compound designated "DNA-PK-IN-2," a thorough search of publicly available scientific literature did not yield any information on a molecule with this specific name. Therefore, this guide will focus on several well-characterized, exemplary DNA-PK inhibitors to illustrate the principles, methodologies, and outcomes of preclinical research in this area. The data and protocols presented herein are synthesized from numerous studies and are intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Data Presentation: Quantitative Analysis of DNA-PK Inhibitors in Radiosensitization

The following tables summarize key quantitative data from preclinical studies of various DNA-PK inhibitors, demonstrating their potency and efficacy as radiosensitizers.

Table 1: In Vitro Potency of Selected DNA-PK Inhibitors

| Inhibitor | Target IC50 (nM) | Cell Line | Radiosensitization Concentration (nM) | Reference |

| Peposertib (M3814) | - | GBM PDX lines | 300 | [7] |

| AZD7648 | - | FaDu | 3-100 (mg/kg in vivo) | [1] |

| NU7026 | - | NGP Neuroblastoma | 10,000 | [8] |

| IC87102 | 35 | LLC, B16F0, GL261 | - | [9] |

| IC87361 | 34 | LLC, B16F0, GL261 | - | [9] |

Table 2: In Vivo Radiosensitization Effects of DNA-PK Inhibitors

| Inhibitor | Animal Model | Tumor Type | Radiation Dose (Gy) | Outcome | Reference |

| Peposertib (M3814) | Orthotopic Murine Model | Glioblastoma (GBM120) | - | Significantly increased survival | [7] |

| AZD7648 | Mouse Xenograft | Head and Neck (FaDu) | 10 | Dose-dependent increase in tumor growth delay | [1][6] |

| IC87102 | Mouse Model | - | 3 (daily for 6 days) | Significant increase in tumor growth delay | [9] |

| IC87361 | Mouse Model | - | 3 (daily for 6 days) | Significant increase in tumor growth delay | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core experimental protocols used to evaluate the radiosensitizing effects of DNA-PK inhibitors.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment with a DNA-PK inhibitor and/or ionizing radiation.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded into multi-well plates at a density that will yield approximately 50-100 colonies per well. After allowing the cells to attach, they are treated with the DNA-PK inhibitor at various concentrations for a specified period (e.g., 1-24 hours) prior to irradiation.

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Colony Formation: Following treatment, the medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control. Dose-enhancement ratios (DER) are then calculated to quantify the extent of radiosensitization.

Western Blot Analysis for DNA Damage Markers

This technique is used to assess the molecular mechanism of action of DNA-PK inhibitors by measuring the levels of key proteins involved in the DNA damage response.

Objective: To detect changes in the phosphorylation status of DNA-PK (autophosphorylation at S2056) and the abundance of DNA double-strand break markers (e.g., γH2AX).

Methodology:

-

Cell Lysis: Cells are treated with the DNA-PK inhibitor and/or radiation. At various time points post-treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pDNA-PK (S2056), γH2AX, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Immunofluorescence for γH2AX Foci

This imaging-based assay provides a quantitative measure of DNA double-strand breaks within individual cells.

Objective: To visualize and quantify the formation and resolution of γH2AX foci, which mark the sites of DNA double-strand breaks.

Methodology:

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with the DNA-PK inhibitor and/or radiation.

-

Fixation and Permeabilization: At different time points after treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

-

Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

-

Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software. A delay in the resolution of these foci in the presence of a DNA-PK inhibitor indicates inhibition of DNA repair.[7][10]

In Vivo Tumor Growth Delay Studies

Animal models are essential for evaluating the therapeutic efficacy and potential toxicities of DNA-PK inhibitors in a whole-organism context.

Objective: To assess the ability of a DNA-PK inhibitor to enhance the anti-tumor effect of radiation in a preclinical cancer model.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used. Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.[1][7]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor alone, radiation alone, combination of inhibitor and radiation). The DNA-PK inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1][9]

-

Tumor Irradiation: Tumors are locally irradiated with a single or fractionated dose of radiation.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress. The time for tumors to reach a certain volume (e.g., double or quadruple the initial volume) is calculated for each group. Statistical analysis is performed to determine the significance of the tumor growth delay in the combination treatment group compared to the single-treatment groups.[1][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of DNA-PK inhibitors in radiosensitization.

Caption: DNA Damage Response via the NHEJ Pathway and Inhibition by a DNA-PK Inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of DNA-PK Inhibitors

This guide provides a comprehensive overview of the pharmacology of DNA-dependent protein kinase (DNA-PK) inhibitors, a promising class of anti-cancer agents. Due to the limited public information on "DNA-PK-IN-2," this document will focus on well-characterized, potent, and selective DNA-PK inhibitors such as AZD7648, NU7441, and Peposertib (M3814) to illustrate the core pharmacological principles and methodologies.

Introduction to DNA-PK and its Role in Cancer

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular DNA damage response (DDR).[1][2][3] It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4][5] DSBs are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents.[3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80, which recognizes and binds to the broken DNA ends.[4][5][6] This binding recruits and activates DNA-PKcs, which then phosphorylates various downstream targets to facilitate the repair process.[6]

In many cancer cells, the DNA repair pathways are often dysregulated, making them more reliant on specific repair mechanisms like NHEJ for survival. By inhibiting DNA-PK, the repair of DSBs is compromised, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death. This makes DNA-PK an attractive therapeutic target, particularly in combination with radiotherapy and DNA-damaging chemotherapy.[1][2][3] Several DNA-PK inhibitors are currently under clinical investigation for cancer treatment.[1][2][3]

Mechanism of Action of DNA-PK Inhibitors

DNA-PK inhibitors are small molecules that typically target the ATP-binding site of the DNA-PKcs kinase domain, preventing the phosphorylation of its substrates and thereby blocking the NHEJ pathway.[7] This inhibition leads to a failure in the repair of DNA DSBs, resulting in increased genomic instability and cell death, especially in cancer cells that are already under genotoxic stress from radiation or chemotherapy.[7][8] The therapeutic strategy is to sensitize cancer cells to these conventional treatments.[8]

dot

Quantitative Pharmacology

The potency and selectivity of DNA-PK inhibitors are critical for their therapeutic efficacy and safety. These are typically quantified by the half-maximal inhibitory concentration (IC50) against DNA-PK and other related kinases.

Table 1: In Vitro Potency of Selected DNA-PK Inhibitors

| Compound | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Selectivity (DNA-PK vs. PI3Kα) |

| AZD7648 | 0.6[6][9] | >1000 | >1000 | >1000 | >1000 | >1667x |

| NU7441 (KU-57788) | 14[6][9] | 5000[9] | 1700[9] | >10000 | >10000 | ~357x |

| Peposertib (M3814) | <3[10] | - | - | - | - | - |

| CC-115 | 13[6][9] | - | 21[6][9] | - | - | - |

| KU-0060648 | 8.6[6][9] | 4[9] | - | - | - | ~0.47x |

| LY294002 | 1400[6][9] | 500[9] | - | - | - | ~0.36x |

Data compiled from multiple sources.[6][9][10] Selectivity is a crucial parameter, as off-target inhibition of kinases like PI3K can lead to unwanted side effects.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the pharmacology of DNA-PK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of a compound against DNA-PK and other kinases.

Methodology: A common method is the ADP-Glo™ Kinase Assay.[11]

-

Reaction Setup: The kinase reaction is performed in a buffer containing DNA-PK enzyme, a specific peptide substrate, ATP, and the inhibitor at various concentrations.[11]

-

Incubation: The reaction mixture is incubated to allow for the kinase to phosphorylate the substrate.[11]

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11]

-

Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.[11]

-

Data Analysis: The luminescence intensity, which is proportional to the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Cellular Proliferation and Viability Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the DNA-PK inhibitor, alone or in combination with DNA-damaging agents.

Methodology: MTT or CCK8 assays are commonly used.[12][13]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with the DNA-PK inhibitor at various concentrations, with or without a fixed concentration of a DNA-damaging agent (e.g., doxorubicin or ionizing radiation).

-

Incubation: The cells are incubated for a period of time, typically 72 hours.

-

Reagent Addition: MTT or CCK8 reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the DNA-PK inhibitor in a living organism, often in combination with radiotherapy or chemotherapy.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[12]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into different treatment groups: vehicle control, DNA-PK inhibitor alone, radiation/chemotherapy alone, and the combination of the DNA-PK inhibitor and radiation/chemotherapy.[12] The inhibitor is often administered orally.[5]

-

Monitoring: Tumor volume and body weight of the mice are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the different treatment regimens.

Signaling Pathways Modulated by DNA-PK Inhibitors

The primary signaling pathway affected by DNA-PK inhibitors is the NHEJ pathway. However, due to crosstalk between different DNA repair pathways, inhibition of DNA-PK can have broader effects on cellular signaling. For instance, blocking NHEJ can lead to an increased reliance on the alternative, more error-prone homologous recombination (HR) pathway for DSB repair. DNA-PK also has roles in cell cycle regulation and apoptosis, which can be influenced by its inhibition.[14][15]

dot

References

- 1. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 8. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. abmole.com [abmole.com]

- 11. promega.com [promega.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 15. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Cellular Targets of DNA-PK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like radiation and chemotherapy. This technical guide provides an in-depth exploration of the cellular targets and effects of DNA-PK inhibitors, using data from well-characterized compounds to illustrate the principles and methodologies for evaluating inhibitors like DNA-PK-IN-2. While specific quantitative data for this compound is not publicly available, this document serves as a comprehensive resource for researchers investigating this class of inhibitors.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[1][2] This activation initiates a signaling cascade that facilitates the recruitment of other repair factors to mediate the ligation of the broken DNA strands.[1] Beyond its canonical role in NHEJ, DNA-PK is also implicated in other cellular processes, including the regulation of transcription, cell cycle progression, and telomere maintenance.[3][4]

Inhibition of DNA-PK is a promising strategy in oncology. By blocking the repair of DSBs, cancer cells become more susceptible to the cytotoxic effects of ionizing radiation and certain chemotherapies. Several small molecule inhibitors of DNA-PK have been developed, some of which are in clinical trials. These inhibitors typically target the ATP-binding site of the DNA-PKcs catalytic subunit.[5]

Cellular Signaling Pathways Involving DNA-PK

DNA-PK is a key node in the DNA damage response (DDR) network, which is a complex signaling network primarily mediated by the PI3K-like kinases: ataxia telangiectasia mutated (ATM), ATM and Rad3-related (ATR), and DNA-PK itself.[6] While ATM and ATR are central to mediating cell cycle checkpoints, DNA-PK is more directly involved in the repair process of non-homologous end joining.[1][6]

Diagram: DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Caption: Simplified signaling pathway of DNA-PK in the NHEJ of DNA double-strand breaks.

Quantitative Data on DNA-PK Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected DNA-PK Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Notes |

| NU7441 | DNA-PK | 14 | Also inhibits mTOR (1.7 µM) and PI3K (5 µM).[7] |

| AZD7648 | DNA-PK | 0.6 | >100-fold selectivity against many closely related kinases, including PI3Ks.[3] |

| VX-984 | DNA-PK | Potent, selective, and ATP-competitive.[7] | Orally active.[7] |

| Wortmannin | DNA-PK/ATM | 16 / 150 | Also a potent PI3K inhibitor (3 nM).[7] |

| LY294002 | DNA-PK | 1,400 | Broad-spectrum PI3K inhibitor (IC50s ~0.5-1 µM).[8] |

Table 2: Cellular Effects of DNA-PK Inhibition

| Compound | Cell Line(s) | Effect |

| NU7441 | Colon cancer cells (SW620, LoVo) | Increased cytotoxicity of etoposide and ionizing radiation; delayed repair of DSBs. |

| AZD7648 | Myeloid leukemia cells (LAMA-84, HEL, KG-1) | Induced apoptosis, cell cycle arrest, and DNA damage.[3] |

| BEZ235 | Human cancer cells | Attenuated radiation-induced DSB repair, leading to p53-dependent accelerated senescence.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets and effects of DNA-PK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and [γ-³²P]ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the DNA-PK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

Caption: Workflow for a radioactive in vitro kinase assay to determine inhibitor potency.

Western Blot Analysis of DNA Damage Response

This method is used to assess the effect of a DNA-PK inhibitor on the phosphorylation of key proteins in the DNA damage response pathway within cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with the DNA-PK inhibitor for a specified time before inducing DNA damage (e.g., with ionizing radiation or a topoisomerase inhibitor).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated protein of interest (e.g., phospho-DNA-PKcs Ser2056, γH2AX).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

Diagram: Western Blot Experimental Logic

Caption: Logical flow of a western blot experiment to assess DNA damage response inhibition.

Conclusion

DNA-PK inhibitors represent a promising class of therapeutic agents for enhancing the efficacy of cancer treatments. A thorough understanding of their cellular targets, mechanism of action, and effects on signaling pathways is crucial for their development and clinical application. While specific data on this compound is limited, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. Future research, including quantitative proteomics and detailed kinase selectivity profiling, will be instrumental in fully elucidating the cellular landscape of this compound's activity and its therapeutic potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 3. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 5. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for DNA-PK-IN-2 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency of DNA-PK-IN-2, a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK). The following sections describe the necessary reagents, experimental setup, and data analysis for assessing the inhibitory activity of this compound.

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[1] Its catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase.[2] Inhibition of DNA-PK can enhance the efficacy of radiation and certain chemotherapies, making it an attractive target for cancer therapy.[1] This protocol outlines a robust method to quantify the inhibitory effect of this compound on DNA-PK kinase activity.

Summary of Quantitative Data

The following table summarizes typical concentrations and conditions for a DNA-PK in vitro kinase assay. These values may require optimization depending on the specific assay format and reagent sources.

| Parameter | Value | Notes |

| Enzyme | ||

| DNA-PK | 5-10 units/reaction or ~600 ng/mL | Final concentration may need to be titrated to achieve an optimal signal window (e.g., EC50).[3] |

| Substrate & Activator | ||

| Peptide Substrate (p53-derived) | 0.2 µg/µL or ~1 µM | A common substrate for DNA-PK assays.[2][3] |

| DNA Activator (e.g., CT-DNA) | 2.5 µg/mL | Required for the activation of the DNA-PK holoenzyme.[3] |

| ATP | 10-150 µM | Often used at or near the Km,app value (~18 µM) for sensitivity to ATP-competitive inhibitors.[3][4] |

| Inhibitor | ||

| This compound | 10-point, 3-fold serial dilution | Starting concentration is typically high (e.g., 10 µM) to generate a full inhibition curve.[1] |

| Reaction Conditions | ||

| Incubation Temperature | 25°C - 30°C | |

| Incubation Time | 30 - 60 minutes | Reaction time should be within the linear range of the assay.[2][5] |

| Comparative IC50 Values | For select, known DNA-PK inhibitors. | |

| NU7441 | 14 nM | A potent and selective DNA-PK inhibitor.[6] |

| M3814 (Nedisertib) | <3 nM | A potent and selective DNA-PK inhibitor.[7] |

| AZD7648 | 0.6 nM | A potent and selective DNA-PK inhibitor.[6][7] |

| CC-115 | 13 nM | A dual inhibitor of DNA-PK and mTOR.[7] |

Signaling Pathway and Inhibition

The diagram below illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and how inhibitors like this compound block this process.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for the use of the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures ADP produced from a kinase reaction.[5] It is well-suited for determining the IC50 values of kinase inhibitors.

I. Reagents and Materials

-

DNA-PK Enzyme System: Containing DNA-PK enzyme, DNA activator, and peptide substrate (e.g., Promega, V4106).[1]

-

This compound: Stock solution in 100% DMSO.

-

ATP: Stock solution (e.g., 10 mM).

-

ADP-Glo™ Kinase Assay Kit: Containing ADP-Glo™ Reagent and Kinase Detection Reagent (e.g., Promega, V6930).[1]

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5]

-

DMSO: For serial dilutions of the inhibitor.

-

Multi-well plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

-

Plate reader: Capable of measuring luminescence.

II. Experimental Workflow

The following diagram outlines the major steps in the this compound in vitro kinase assay workflow.

III. Step-by-Step Procedure

-

Inhibitor Preparation:

-

Prepare a serial dilution series of this compound in 100% DMSO. A common scheme is a 10-point, 3-fold dilution starting from a high concentration (e.g., 1 mM).[1]

-

Prepare a DMSO-only control (vehicle control) for 0% inhibition and a no-enzyme control for 100% inhibition.

-

-

Reaction Setup:

-

The final reaction volume will be 10 µL. All additions should be adjusted accordingly.

-

Add 2.5 µL of the diluted inhibitor or DMSO control to the appropriate wells of a 384-well plate.[3]

-

Prepare the enzyme master mix. For each reaction, you will need the DNA-PK enzyme and DNA activator in kinase buffer.

-

Add 2.5 µL of the DNA-PK enzyme mix to each well containing the inhibitor.

-

Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

-

-

Initiation of Kinase Reaction:

-

Signal Detection (ADP-Glo™ Protocol):

-

Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate for 40 minutes at room temperature.[5]

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal.

-

Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.[5]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data by setting the vehicle (DMSO) control as 100% enzyme activity.

-

Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits DNA-PK activity by 50%.[2]

-

References

- 1. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of DNA-PK-IN-2

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Its catalytic subunit, DNA-PKcs, is activated upon recruitment to DSB sites by the Ku70/80 heterodimer.[3][4] Given its central role in DNA repair, DNA-PK is a compelling target for cancer therapy, and its inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[5][6] DNA-PK-IN-2 is a chemical compound designed to inhibit the activity of DNA-PK. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar inhibitors.

Data Presentation

Table 1: In Vitro and Cellular IC50 Values of Various DNA-PK Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |

| AZD7648 | Biochemical Assay | - | 0.6 | [7] |

| NU7441 (KU-57788) | Cell-free Assay | - | 14 | [7] |

| M3814 | Cell Viability | 786-O | 30,710 | [8] |

| DA-143 | Kinase Assay | - | 2.5 | [9] |

| NU7026 | Cell-free Assay | - | 230 | [7] |

| PI-103 | Cell-free Assay | - | 23 | [7] |

Table 2: Effects of DNA-PK Inhibitors on Cell Cycle Distribution and Apoptosis

| Inhibitor | Cell Line | Treatment | % of Cells in G2/M | % Apoptotic Cells | Reference |

| AZD7648 | LAMA-84 | 200 µM | Increased | Increased 5.3-fold (early), 6.1-fold (late) | [3] |

| AZD7648 | KG-1 | IC25 | Increased 2-fold | - | [3] |

| NU7026 | A549, H520, H460 | + Radiation | Increased | Increased | [10] |

| NU7441 | HCT116 | 0.125-0.500 µM | No significant change | - | [11] |

| CC 115 | HSC4, CAL33 | 0.5-2 µM | - | Increased | [12] |

Signaling Pathways and Experimental Workflows

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. kumc.edu [kumc.edu]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA-PK inhibition sustains the antitumor innate immune response in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-dependent protein kinase: effect on DSB repair, G2/M checkpoint and mode of cell death in NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. huejmp.vn [huejmp.vn]

- 12. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the DNA-PK Inhibitor NU7441

Note on Compound Name: The compound "DNA-PK-IN-2" is not a publicly recognized designation for a specific DNA-PK inhibitor. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 (also known as KU-57788). The principles and methods described herein are generally applicable to other ATP-competitive DNA-PK inhibitors.

Introduction

NU7441 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, NU7441 prevents the repair of DSBs induced by genotoxic agents such as ionizing radiation and certain chemotherapeutics. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, potentiation of cell death in cancer cells. These notes provide an overview of the working concentrations and protocols for utilizing NU7441 in cell culture experiments.

Mechanism of Action and Signaling Pathway

NU7441 acts as an ATP-competitive inhibitor of DNA-PKcs. In response to a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs catalytic subunit. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other DNA repair factors and mediate end-joining. NU7441 binds to the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of its substrates and thereby inhibiting the NHEJ pathway.

Caption: DNA-PK signaling pathway in response to DNA double-strand breaks and the inhibitory action of NU7441.

Quantitative Data Summary

The optimal working concentration of NU7441 can vary depending on the cell line, experimental endpoint, and duration of treatment. Below is a summary of reported concentrations and their effects.

| Concentration Range | Cell Lines | Application | Observed Effects | Reference |

| 0.1 - 1 µM | HepG2, LoVo, SW620, various NSCLC lines | Chemosensitization & Radiosensitization | Inhibition of cell proliferation, increased G2/M arrest, enhanced cytotoxicity of etoposide, doxorubicin, and ionizing radiation.[1][2][3] | |

| 0.3 µM | A549, H1299 (NSCLC) | Radiosensitization | Significant radiosensitization with minimal toxicity to normal cells; induced G2/M arrest and cellular senescence post-irradiation.[4] | |

| 0.3 µM | Various cell lines | DNA-PK inhibition | Reported as the cellular IC50 for DNA-PK inhibition.[5] | |

| 1 µM | SW620, LoVo | Chemosensitization & Radiosensitization | Significant potentiation of ionizing radiation and etoposide; prolonged G2/M arrest.[1] | |

| 1 - 2 µM | MEF, SUNE-1 | Radiosensitization | Profoundly radiosensitized wild-type cells, suppressed DSB repair, and led to cell cycle arrest.[6] | |

| 3 µM | A549, H1299 | DSB Repair Inhibition | Clearly showed inhibition of double-strand break repair.[4] | |

| 5 µM | HSC2-R (Oral Squamous Carcinoma) | Radiosensitization | Enhanced apoptosis in radioresistant cells when combined with 6 Gy irradiation.[7] | |

| up to 10 µM | HepG2 | Cell Proliferation | Dose-dependent inhibition of cell growth.[3] |

Experimental Protocols

Protocol for Determining Optimal Working Concentration

This protocol provides a general workflow to determine the optimal, non-toxic concentration of NU7441 for sensitizing cells to a DNA-damaging agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. glpbio.com [glpbio.com]

- 4. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining DNA-PK Inhibitors with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, this repair pathway is highly active, contributing to resistance against DNA-damaging chemotherapeutic agents.[1] The inhibition of DNA-PK has emerged as a promising strategy to sensitize cancer cells to chemotherapy, thereby enhancing the efficacy of these treatments.[1][2]

This document provides detailed application notes and protocols for the use of DNA-PK inhibitors in combination with standard chemotherapy agents. While the focus is on the general application of potent and selective DNA-PK inhibitors, specific data for well-characterized compounds such as M3814 (peposertib), AZD7648, and NU7441 are presented as examples due to the limited availability of public data on DNA-PK-IN-2. The principles and protocols outlined herein are designed to be broadly applicable for investigating the synergistic effects of this class of inhibitors with chemotherapy.

Mechanism of Action: Synergistic Anti-tumor Effect

Chemotherapeutic agents like doxorubicin, etoposide, and cisplatin induce DSBs in the DNA of rapidly dividing cancer cells.[3][4][5] The DNA-PK enzyme complex plays a pivotal role in repairing these breaks through the NHEJ pathway.[1] By inhibiting DNA-PK, the cancer cells' ability to repair this chemotherapy-induced damage is compromised, leading to an accumulation of DSBs. This overwhelming DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis), resulting in a synergistic anti-tumor effect.[2][4][6]

Quantitative Data Summary

The following tables summarize the synergistic effects observed when combining DNA-PK inhibitors with various chemotherapy agents in preclinical studies.

Table 1: In Vitro Efficacy of DNA-PK Inhibitors in Combination with Doxorubicin

| Cell Line | Cancer Type | DNA-PK Inhibitor | Doxorubicin IC50 (alone) | Doxorubicin IC50 (with DNA-PKi) | Fold Sensitization | Synergy Score (Loewe) | Reference |

| SW620 | Colon Cancer | NU7441 (1 µM) | ~1 µM | ~0.1 µM | 10 | Not Reported | [7] |

| LoVo | Colon Cancer | NU7441 (1 µM) | ~0.1 µM | ~0.01 µM | 10 | Not Reported | [7] |

| BT474c | Breast Cancer | AZD7648 | Not Reported | Not Reported | Not Reported | 4 - 35 | [8] |

| Ovarian Cancer Panel | Ovarian Cancer | AZD7648 | Not Reported | Not Reported | Not Reported | 4 - 35 | [8] |

| TNBC Panel | Breast Cancer | AZD7648 | Not Reported | Not Reported | Not Reported | 4 - 35 | [8] |

| LMS Models | Leiomyosarcoma | Peposertib | Not Reported | Not Reported | Synergistic | Not Reported | [9] |

Table 2: In Vitro Efficacy of DNA-PK Inhibitors in Combination with Etoposide

| Cell Line | Cancer Type | DNA-PK Inhibitor | Etoposide IC50 (alone) | Etoposide IC50 (with DNA-PKi) | Fold Sensitization | Reference |

| HCT-116 | Colon Cancer | AZD7648 (1 µM) | ~10 µM | ~2 µM | 5 | [10] |

| A549 | Lung Cancer | AZD7648 (1 µM) | ~5 µM | ~0.5 µM | 10 | [10] |

| FaDu | Head and Neck Cancer | AZD7648 (1 µM) | ~2 µM | ~0.2 µM | 10 | [10] |

| SiHa | Cervical Cancer | AZD7648 (1 µM) | ~1 µM | ~0.1 µM | 10 | [10] |

| BE-2-C | Neuroblastoma | Peposertib | 2.77 µM | 0.76 µM | 3.6 | [11] |

| SK-N-DZ | Neuroblastoma | Peposertib | 0.55 µM | 0.11 µM | 5 | [11] |

| A2780 | Ovarian Cancer | M3814 | 112 nM | Not Reported | Not Reported | [12] |

| SKOV3 | Ovarian Cancer | M3814 | 1.9 µM | Not Reported | Not Reported | [12] |

Table 3: In Vitro Efficacy of DNA-PK Inhibitors in Combination with Cisplatin

| Cell Line | Cancer Type | DNA-PK Inhibitor | Cisplatin IC50 (alone) | Cisplatin IC50 (with DNA-PKi) | Fold Sensitization | Reference |

| U-87 | Glioblastoma | NU7441 (10 µM) | 36.18 µM | Not Reported | Synergistic | [13] |

| PEO4 (resistant) | Ovarian Cancer | NU7026 (10 µM) | ~25 µM | Significantly Reduced | Not Quantified | [5] |

| PEO23 (resistant) | Ovarian Cancer | NU7026 (10 µM) | ~25 µM | Significantly Reduced | Not Quantified | [5] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol determines the cytotoxic effects of a DNA-PK inhibitor in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

DNA-PK inhibitor (e.g., this compound)

-

Chemotherapeutic agent (e.g., Doxorubicin, Etoposide, Cisplatin)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of the DNA-PK inhibitor and the chemotherapeutic agent.

-

Treat cells with the DNA-PK inhibitor alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/CCK-8 Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values for each treatment condition. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI).

Western Blotting for DNA Damage and Apoptosis Markers

This protocol is used to assess the molecular mechanisms underlying the synergistic effect, such as increased DNA damage and induction of apoptosis.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-H2AX (γH2AX), anti-cleaved PARP, anti-phospho-DNA-PK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).

Immunofluorescence for γH2AX Foci

This assay visually confirms and quantifies DNA double-strand breaks.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the DNA-PK inhibitor and/or chemotherapeutic agent.

-

Fixation: After treatment, wash with PBS and fix the cells with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Antibody Staining: Incubate with anti-γH2AX primary antibody overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting: Wash and mount the coverslips on microscope slides using a DAPI-containing mounting medium.

-

Imaging and Analysis: Visualize the cells under a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci in the combination treatment group indicates enhanced DNA damage.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated cell suspension

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line for tumor implantation

-

DNA-PK inhibitor formulated for in vivo use

-

Chemotherapeutic agent formulated for in vivo use

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, DNA-PK inhibitor alone, chemotherapy alone, combination therapy).

-

Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, the DNA-PK inhibitor might be given orally daily, while the chemotherapeutic agent is administered intraperitoneally or intravenously once a week.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot tumor growth curves for each group. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathway

Caption: DNA-PK signaling in response to chemotherapy and its inhibition.

Experimental Workflow

Caption: Workflow for evaluating DNA-PK inhibitor and chemotherapy combination.

Logical Relationship

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of DNA-PK potentiates the synergistic effect of NK314 and etoposide combination on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Hyper-Dependence on NHEJ Enables Synergy between DNA-PK Inhibitors and Low-Dose Doxorubicin in Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

Application Notes and Protocols: DNA-PK Inhibitor Treatment for Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In prostate cancer, particularly in advanced and castration-resistant prostate cancer (CRPC), DNA-PK is often overexpressed and hyperactivated, contributing to tumor progression, metastasis, and resistance to therapies like radiation and chemotherapy.[1][2][3][4] Inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents and induce cell death.[5][6]

These application notes provide a detailed protocol for the treatment of prostate cancer cells with a DNA-PK inhibitor, using NU7441 as a primary example, a potent and selective inhibitor of DNA-PK.[7][8] The protocols outlined below cover cell viability assessment, apoptosis analysis, and RNA sequencing to evaluate the cellular and molecular effects of DNA-PK inhibition.

Mechanism of Action

DNA-PK inhibitors, such as NU7441, function by competitively binding to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity. This inhibition blocks the NHEJ DNA repair pathway, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][7] In prostate cancer, DNA-PK has also been shown to regulate transcriptional networks associated with androgen signaling, cell proliferation, and metastasis.[1][4][9] Therefore, inhibiting DNA-PK can have pleiotropic anti-tumor effects beyond just impairing DNA repair.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of DNA-PK inhibitors in prostate cancer cell lines.

Table 1: Inhibitor Potency

| Inhibitor | Target(s) | IC50 | Reference |

| NU7441 | DNA-PK | 14 nM | [7] |

| PI3K | 5 µM | [7] | |

| CC-115 | DNA-PK, mTOR | Not Specified | [1][2] |

Table 2: Experimental Conditions for Prostate Cancer Cell Lines

| Cell Line | Type | Inhibitor | Concentration | Duration | Assay | Reference |

| LNCaP | Androgen-Sensitive | NU7441 | 1 µM | 24 hours | H2AX foci formation | [10] |

| C4-2 | Castration-Resistant | NU7441 | 1 µM | 24 hours | RNA Sequencing | [2] |

| C4-2 | Castration-Resistant | CC-115 | 1 µM | 24 hours | RNA Sequencing | [11] |

| PC3 | Androgen-Independent | NU7441 | 1 µM | 24 hours | H2AX foci formation | [10] |

| 22Rv1 | Castration-Resistant | CC-115 | 1 µM | 24 hours | RNA Sequencing | [3] |

Experimental Protocols

Cell Culture and DNA-PK Inhibitor Treatment

This protocol describes the general procedure for culturing prostate cancer cells and treating them with a DNA-PK inhibitor.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2, PC3, 22Rv1)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DNA-PK inhibitor (e.g., NU7441)

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of the DNA-PK inhibitor (e.g., 10 mM NU7441 in DMSO) and store at -20°C.

-

Seed cells in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to attach and grow for 24 hours.

-

Dilute the DNA-PK inhibitor stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the DNA-PK inhibitor or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.